

Application Notes and Protocols for Labeling Oligonucleotides with Azido-PEG3-CH₂CO₂Me

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Compound of Interest

Compound Name: Azido-PEG3-CH₂CO₂Me

Cat. No.: B1666430

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Introduction

The site-specific labeling of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. The introduction of bioorthogonal functionalities, such as azides and alkynes, allows for the precise and efficient conjugation of a wide array of molecules, including fluorophores, biotin, peptides, and therapeutic agents, through "click chemistry".^{[1][2]} This document provides detailed protocols for the labeling of alkyne-modified oligonucleotides with **Azido-PEG3-CH₂CO₂Me**, a hydrophilic linker containing a terminal azide group.^{[3][4]} The polyethylene glycol (PEG) spacer enhances the solubility and can reduce the immunogenicity of the resulting conjugate.^[5]

The primary method described is the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a robust and high-yielding reaction that forms a stable triazole linkage between the alkyne-modified oligonucleotide and the azide-containing PEG linker.

Core Applications

- Fluorescent Labeling: Attachment of fluorescent dyes for applications in real-time PCR, fluorescence in situ hybridization (FISH), and microarray analysis.

- Bioconjugation: Conjugation to peptides, proteins, or antibodies to enhance cellular uptake or for targeted delivery.
- Therapeutic Development: Formation of antibody-drug conjugates (ADCs) or other targeted therapeutic oligonucleotides.
- Diagnostics: Immobilization of oligonucleotides onto surfaces for the development of diagnostic assays.

Experimental Protocols

Protocol 1: Synthesis of Alkyne-Modified Oligonucleotides

The prerequisite for labeling with **Azido-PEG3-CH₂CO₂Me** is the synthesis of an oligonucleotide bearing a terminal alkyne group. This is typically achieved during standard solid-phase oligonucleotide synthesis using a phosphoramidite reagent containing a terminal alkyne.

Materials:

- 5'-Hexynyl Phosphoramidite or other alkyne-modified phosphoramidite
- Standard reagents for automated DNA/RNA synthesis
- Solid support (e.g., CPG)
- Deprotection solutions (e.g., ammonium hydroxide)
- Purification cartridges or HPLC system

Procedure:

- Automated Synthesis: Perform standard solid-phase oligonucleotide synthesis. In the final coupling cycle, use the 5'-Hexynyl Phosphoramidite instead of a standard nucleoside phosphoramidite to introduce the terminal alkyne.
- Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove protecting groups using standard protocols (e.g., incubation with

ammonium hydroxide).

- Purification: Purify the crude alkyne-modified oligonucleotide using reverse-phase HPLC or other suitable methods to ensure high purity.
- Quantification and Analysis: Determine the concentration of the purified oligonucleotide by UV-Vis spectroscopy (A260). Confirm the correct mass, including the alkyne modification, by mass spectrometry (e.g., ESI-MS).

Protocol 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Labeling

This protocol details the conjugation of the alkyne-modified oligonucleotide with **Azido-PEG3-CH₂CO₂Me**.

Materials:

- Purified Alkyne-Modified Oligonucleotide
- **Azido-PEG3-CH₂CO₂Me**
- Copper(II) Sulfate (CuSO₄)
- Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I) stabilizing ligand
- Sodium Ascorbate
- Nuclease-free water
- DMSO (optional, for dissolving reagents)
- Phosphate-buffered saline (PBS) or other suitable reaction buffer

Procedure:

- Reagent Preparation:
 - Alkyne-Oligonucleotide: Prepare a 1 mM stock solution in nuclease-free water.

- **Azido-PEG3-CH₂CO₂Me**: Prepare a 10 mM stock solution in nuclease-free water or DMSO.
- CuSO₄: Prepare a 100 mM stock solution in nuclease-free water.
- TBTA: Prepare a 100 mM stock solution in DMSO.
- Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution must be prepared fresh immediately before use.
- CuSO₄/TBTA Premix: Mix equal volumes of the 100 mM CuSO₄ and 100 mM TBTA solutions to create a 50 mM premix.
- Reaction Setup:
 - In a microcentrifuge tube, combine the following reagents in the order listed. The example below is for a 100 µL reaction volume with a 10-fold molar excess of the azide linker.
 - 50 µL of 1 mM Alkyne-Oligonucleotide (50 nmol)
 - 50 µL of 10 mM **Azido-PEG3-CH₂CO₂Me** (500 nmol)
 - 10 µL of PBS (10X)
 - Adjust volume with nuclease-free water to 87.5 µL.
 - Vortex briefly to mix.
- Initiation of "Click" Reaction:
 - Add 10 µL of freshly prepared 100 mM Sodium Ascorbate to the reaction mixture.
 - Add 2.5 µL of the 50 mM CuSO₄/TBTA premix to the reaction mixture.
 - The final reaction volume will be 100 µL.
 - Vortex gently to ensure thorough mixing.
- Incubation:

- Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 37°C to potentially increase the rate. Protect the reaction from light if using a fluorescent azide.
- Purification of the Labeled Oligonucleotide:
 - Purify the labeled oligonucleotide to remove excess reagents and byproducts. Suitable methods include:
 - Ethanol Precipitation: A standard method for concentrating and purifying nucleic acids.
 - Size-Exclusion Chromatography: Using columns like NAP-10 to separate the oligonucleotide from smaller molecules.
 - Reverse-Phase HPLC: Provides high purity and allows for analytical confirmation of the product.
- Analysis and Quantification:
 - Confirm the successful conjugation by mass spectrometry. The mass of the product should be the sum of the alkyne-oligonucleotide mass and the **Azido-PEG3-CH₂CO₂Me** mass.
 - Quantify the final product using UV-Vis spectroscopy.

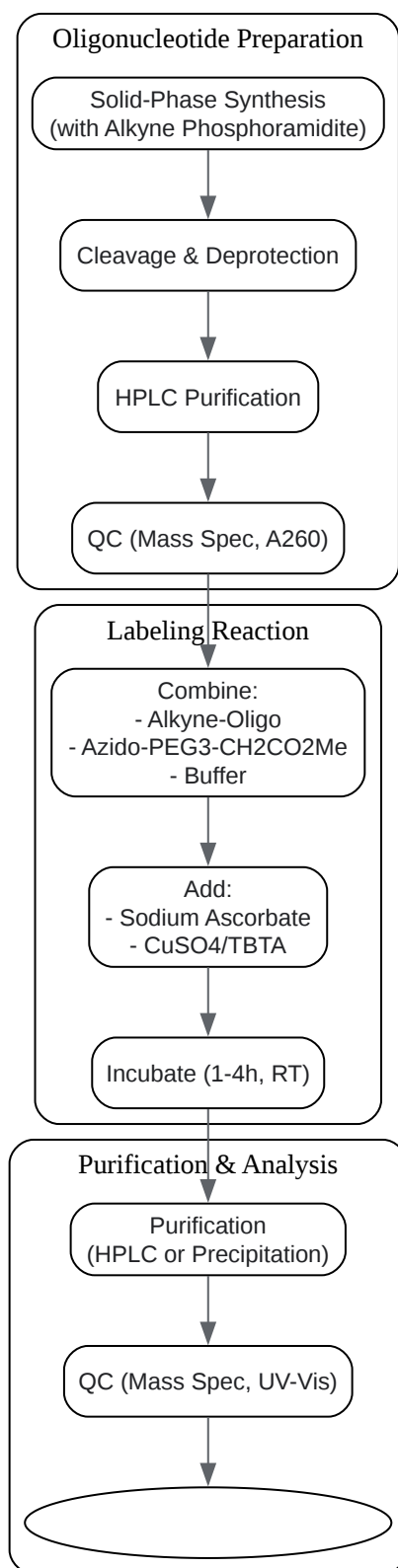
Data Presentation

The efficiency of oligonucleotide labeling can be influenced by factors such as the molar excess of the labeling reagent, reaction time, and temperature. The following table summarizes typical quantitative data obtained from CuAAC labeling experiments.

Parameter	Condition 1	Condition 2	Condition 3	Reference
Oligonucleotide Type	20-mer DNA	25-mer DNA	21-mer siRNA	
Modification	5'-Alkyne	5'-Alkyne	3'-Alkyne	
Labeling Reagent	Fluorescent Azide	Biotin-Azide	Peptide-Azide	
Molar Excess of Azide	10x	20x	50x	
Reaction Time (hours)	2	4	2	
Temperature (°C)	25	25	37	
Labeling Efficiency (%)	>90	~95	>85	
Isolated Yield (%)	75-85	70-80	65-75	
Purity (HPLC, %)	>95	>95	>90	

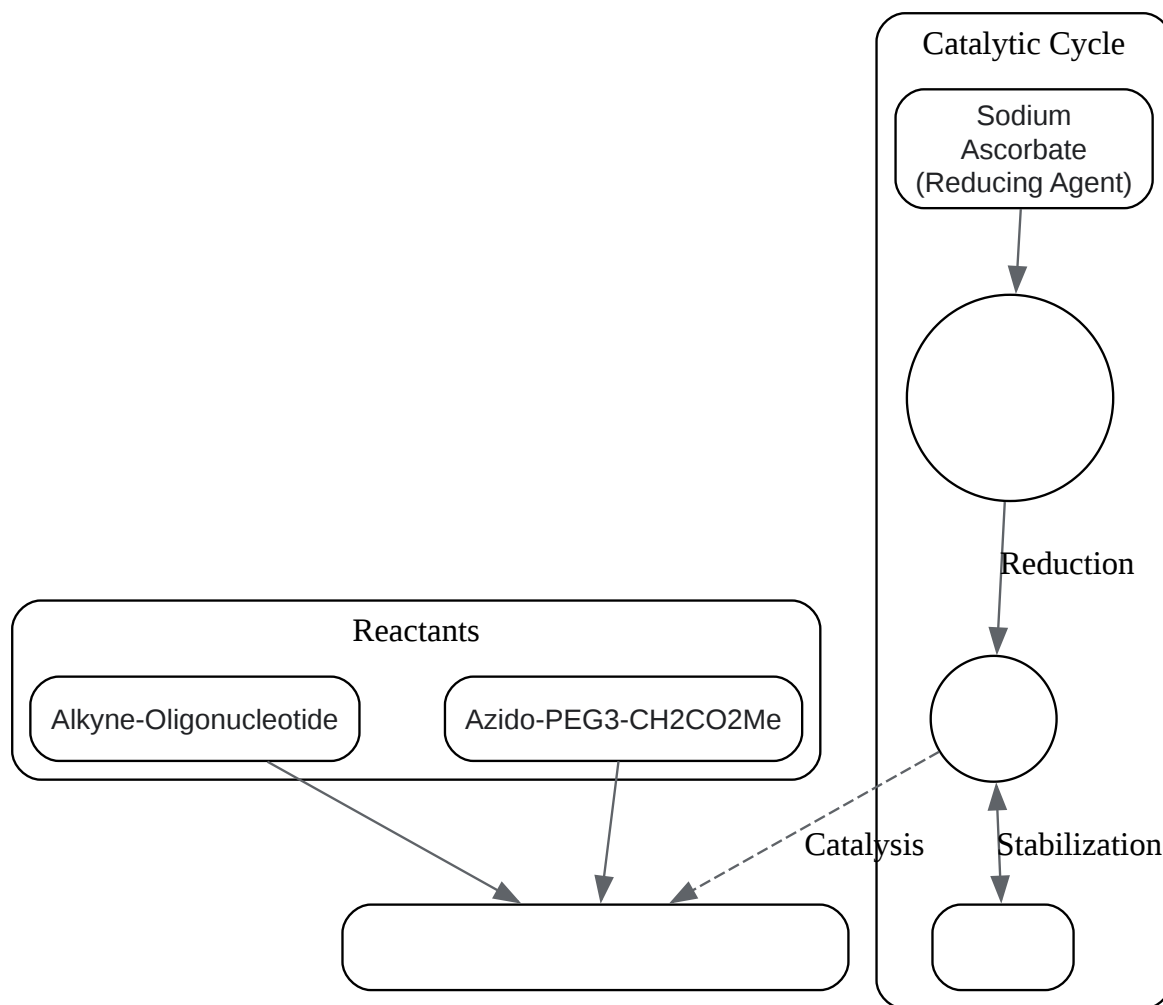
Note: Labeling efficiency is often determined by HPLC or gel electrophoresis by comparing the ratio of product to starting material. Isolated yield refers to the amount of purified product obtained relative to the initial amount of oligonucleotide.

Visualizations



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Caption: Overall workflow for labeling an oligonucleotide with **Azido-PEG3-CH2CO2Me**.



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Caption: Key components of the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction.

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